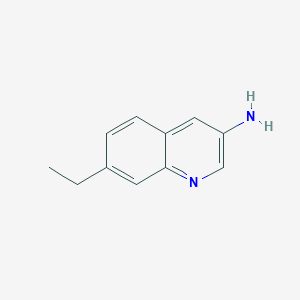

3-Amino-7-ethylquinoline

Description

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

7-ethylquinolin-3-amine |

InChI |

InChI=1S/C11H12N2/c1-2-8-3-4-9-6-10(12)7-13-11(9)5-8/h3-7H,2,12H2,1H3 |

InChI Key |

MRKUZTWFFNYENL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=NC=C(C=C2C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Key Observations:

- Substituent Impact on Physical Properties: The ethyl group in this compound likely enhances hydrophobicity compared to polar substituents like trifluoromethyl (CF₃) or ester groups. For example, compound 11 (with a dimethylbenzene group) is a high-melting solid, while compound 12 (with a benzylamine group) remains an oil, indicating that bulkier or charged substituents influence crystallinity .

- Synthetic Flexibility: Trifluoromethylated analogs are synthesized via cyclocondensation reactions, which are noted for their efficiency and scalability . In contrast, 7-aminoquinolines with aromatic amines (e.g., compound 11) require multi-step protection/deprotection strategies .

Key Insight:

The ethyl group in this compound might require simpler synthetic routes compared to CF₃-containing analogs, which demand specialized precursors .

Q & A

Q. How should researchers evaluate and mitigate potential biases in cytotoxicity assessments of this compound derivatives?

- Methodological Answer : Implement blinding during data collection and analysis. Use orthogonal assays (e.g., MTT, ATP luminescence) to cross-validate cytotoxicity. Account for compound autofluorescence in fluorometric assays via control wells. Pre-register protocols on platforms like Open Science Framework to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.